
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide, also known as MPA, is a chemical compound that has garnered attention in the scientific community for its potential use in medicine. MPA is a pyrimidine-based molecule that has been synthesized and studied for its potential as a therapeutic agent.
作用機序
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylase (HDAC), a protein involved in gene expression. 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has also been shown to interact with specific receptors in the brain, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has been shown to have various biochemical and physiological effects, depending on its target. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit microbial growth. 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for drug development. However, one limitation is its potential toxicity and side effects, which must be carefully evaluated in preclinical and clinical studies.
将来の方向性
Future research on 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide could focus on its potential use in treating specific diseases, such as Alzheimer's disease and Parkinson's disease. It could also focus on developing more potent and selective inhibitors of specific enzymes and proteins targeted by 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide. Additionally, research could focus on evaluating the safety and efficacy of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide in preclinical and clinical studies, with the goal of developing it into a therapeutic agent for human use.
In conclusion, 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide is a pyrimidine-based molecule that has potential as a therapeutic agent for various diseases. Its mechanism of action involves inhibiting the activity of specific enzymes and proteins, leading to its anti-inflammatory, anti-tumor, and anti-microbial properties. While it has advantages for lab experiments, such as its potential as a therapeutic agent, it also has limitations that must be carefully evaluated. Future research could focus on developing 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide into a therapeutic agent for human use, with a focus on specific diseases and evaluating its safety and efficacy in preclinical and clinical studies.
合成法
The synthesis of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is then coupled with the imidazole ring, followed by the addition of the methoxyphenyl and acetamide groups. The final product is obtained through purification and isolation.
科学的研究の応用
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-18-7-8-22(12)16-10-15(19-11-20-16)21-17(23)9-13-5-3-4-6-14(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWSTPWAAACHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2796025.png)
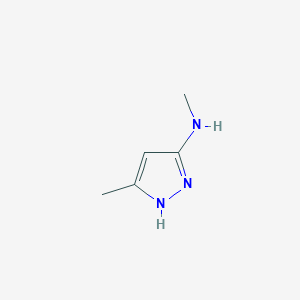
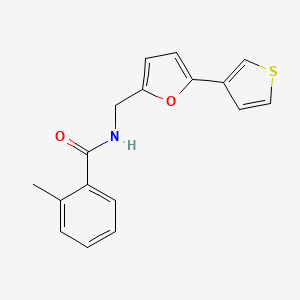

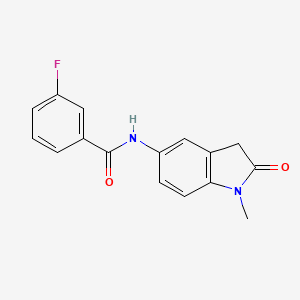
![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)
![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)
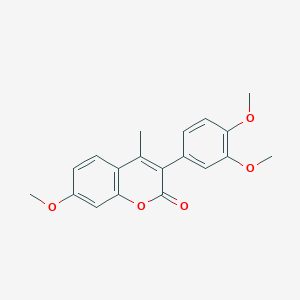

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)
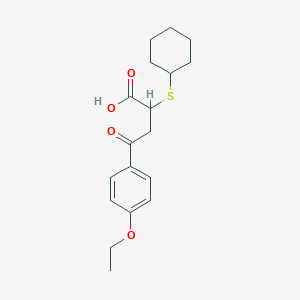
![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)
![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)
![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)